Metazide
Description
Contextualization of Metazide within Pharmaceutical Chemistry Research
This compound, also known by synonyms such as Methazide, is a compound with the molecular formula C₁₃H₁₄N₆O₂ and a molecular weight of 286.29 g/mol nih.govuni.lu. Its chemical structure, N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide, indicates it is a derivative of isonicotinic acid hydrazide (isoniazid) nih.govuni.luresearchgate.netsci.am. Isoniazid (B1672263) itself is a well-established antitubercular agent, and the development of modified analogs like this compound has been explored with the aim of achieving improved pharmacological properties researchgate.netsci.am. Research in pharmaceutical chemistry involving this compound is thus situated within the broader effort to identify and optimize compounds with potential therapeutic applications, particularly in the realm of infectious diseases like tuberculosis, given its structural relationship to isoniazid researchgate.netsci.am.
Historical Trajectory of this compound Research and Development
The historical trajectory of this compound research is linked to the study of hydrazine (B178648) derivatives and their biological activities. Hydrazine derivatives have held a significant place in the chemotherapy of tuberculosis, with isoniazid being a prime example that has been in medical practice for over half a century researchgate.netsci.am. The synthesis of this compound, alongside other analogs like ftivazide (B86906) and saluside, emerged from efforts to modify isoniazid to potentially enhance its properties researchgate.netsci.am. This historical development reflects a strategy in pharmaceutical chemistry to build upon the known efficacy of existing drugs by synthesizing related compounds with altered chemical structures, hoping to achieve improved potency, altered pharmacokinetic profiles, or reduced undesirable effects. Research into this compound and similar compounds is part of the ongoing exploration of the therapeutic potential of the hydrazide scaffold researchgate.netsci.am. Studies have also explored the synthesis of new hydrazine derivatives for various potential activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antimalarial, antitumor, anticonvulsant, and antidepressant effects researchgate.net.
Current Research Gaps and Future Directions in this compound Studies
Current research concerning this compound within pharmaceutical chemistry appears to have specific gaps and potential future directions. While its chemical structure and basic properties are documented nih.govuni.lu, detailed contemporary research specifically focused solely on this compound as a lead compound in drug discovery is not extensively highlighted in the provided search results. The literature points to this compound's historical context as an isoniazid analog researchgate.netsci.am, but recent in-depth studies on its specific mechanism of action at a molecular level, beyond its general classification or historical association, are not prominently featured.
Future directions in the study of compounds like this compound could involve leveraging modern computational chemistry techniques, such as bioinformatics, genomics, and proteomics-based drug design, to explore potential interactions with novel drug targets nih.govtu-braunschweig.de. Quantitative structure-activity relationships (QSAR) could be applied to this compound and its derivatives to better understand how structural modifications influence biological activity nih.gov. There is also a general need in pharmaceutical research to bridge the gap between basic science investigations and the development of potential therapeutic products nih.gov. For compounds like this compound, this could involve more detailed preclinical studies to fully characterize their pharmacological profiles and potential therapeutic applications. The broader field of antituberculosis drug development, from which this compound historically originated, continues to seek faster-acting compounds and novel drug combinations, suggesting a potential avenue for re-evaluating or further investigating compounds like this compound using modern approaches nih.govmdpi.comotsuka.co.jpunite4tb.org. Exploring new synthetic routes to this compound or novel derivatives could also be a focus researchgate.net.
Detailed Research Findings and Data
While comprehensive datasets specifically detailing this compound's activity in isolation across various targets are not extensively available in the provided snippets, its molecular properties are documented.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₆O₂ | nih.govuni.lu |
| Molecular Weight | 286.29 g/mol | nih.govuni.lu |
| IUPAC Name | N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide | nih.govuni.lu |
| InChI Key | WWCIFIOLOMCRET-UHFFFAOYSA-N | nih.govuni.lu |
| PubChem CID | 15568 | nih.govuni.luchem960.com |
Further detailed research findings in the context of this compound's historical development relate to its synthesis as a modified analog of isoniazid, aimed at improving pharmacological properties for the chemotherapy of tuberculosis researchgate.netsci.am. However, specific comparative data tables on the improved properties of this compound relative to isoniazid were not found within the provided search results. Research on related hydrazine derivatives has explored various biological activities, but specific quantitative data for this compound in these contexts is limited in the provided information researchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-12(10-1-5-14-6-2-10)18-16-9-17-19-13(21)11-3-7-15-8-4-11/h1-8,16-17H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIFIOLOMCRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCNNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046239 | |
| Record name | Metazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-15-9 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[[2-(4-pyridinylcarbonyl)hydrazinyl]methyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metazide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Metazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISONICOTINIC ACID 2,2'-METHYLENEDIHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSL1M7IFYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Metazide and Its Analogs
Classical Synthesis Approaches for Thiazide-like Diuretics
Thiazide and thiazide-like diuretics, structurally distinct from Metazide's hydrazide framework, are typically synthesized through methods that establish their characteristic heterocyclic ring systems. These methods often involve condensation and cyclization reactions.
The formation of the core thiazide ring, a benzothiadiazine 1,1-dioxide structure, commonly involves the reaction of appropriately substituted benzene (B151609) derivatives with chlorosulfonyl isocyanate or related reagents, followed by cyclization. Another approach involves the condensation of 2-aminobenzenethiols with aldehydes and α-halogenated ketones, often facilitated by catalysts, to form benzothiazine derivatives nih.gov. These condensation reactions are crucial for building the fundamental bicyclic scaffold of thiazide diuretics.
Advanced and Efficient Synthetic Routes
Modern synthetic chemistry aims for more efficient, rapid, and environmentally friendly methods for compound synthesis. These advancements are also being explored for the preparation of various heterocyclic compounds, including those related to diuretics and hydrazides.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and sometimes cleaner reaction profiles compared to conventional heating methods guidetopharmacology.orgnih.gov. This technique has been successfully applied to the synthesis of various heterocyclic systems, including thiazole (B1198619) derivatives and hydrazone compounds guidetopharmacology.orgnih.gov. The rapid heating and efficient energy transfer in microwave reactors can accelerate condensation and cyclization steps involved in the synthesis of potential diuretic agents or hydrazide analogs. Studies have shown that microwave irradiation can reduce reaction times from several hours to just minutes while maintaining or improving product yields nih.gov.
The development of environmentally benign synthesis protocols is a crucial aspect of modern chemical research, aiming to minimize the use and generation of hazardous substances. This includes exploring alternative solvents, catalysts, and reaction conditions. For instance, the use of natural catalysts, such as fruit juice extracts, has been investigated for promoting condensation reactions in the synthesis of various organic compounds. While specific environmentally benign routes solely for this compound synthesis may not be widely documented, the principles of green chemistry, such as reducing waste and using less toxic reagents, are increasingly being applied to the synthesis of pharmaceutical compounds and their intermediates, including those with hydrazide or heterocyclic structures.
Synthesis of Hydrazide-Based this compound Analogs
This compound, as a derivative of isoniazid (B1672263) (isonicotinic acid hydrazide), is synthesized through pathways involving hydrazide chemistry. Isoniazid itself is a key precursor for this compound and other related analogs.
The synthesis of this compound (N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide) involves the reaction of isoniazid with a methylene (B1212753) bridging unit. One reported synthetic route involves the reaction of isoniazid with a reactant denoted as 4813-02-9 in the presence of thiourea, or the reaction of pyridine-4-carbonyl chloride with a reactant, or the alkylation of primary amines with isoniazid. The structure of this compound suggests a condensation reaction between two molecules of isoniazid and a formaldehyde (B43269) equivalent or a related one-carbon donor that forms the methylene bridge (-CH2-).
The synthesis of hydrazide derivatives in general often involves the reaction of esters with hydrazine (B178648) hydrate (B1144303) to form the core hydrazide structure, followed by condensation reactions with aldehydes or ketones to form hydrazones. Given this compound's structure, its formation from isoniazid likely involves a reaction that links two isoniazid units via a methylene group. Research into hydrazide-based compounds continues, with various synthetic methods being explored to create analogs with modified properties.
Derivatization from Isonicotinic Acid Hydrazide Precursors
Isonicotinic acid hydrazide (Isoniazid) serves as a fundamental precursor in the synthesis of this compound and various other hydrazide derivatives. Isoniazid itself is a well-established compound in the field of chemotherapy, particularly for tuberculosis treatment. researchgate.netsci.am The synthesis of this compound specifically involves the reaction of isonicotinic acid hydrazide with a methylene bridging unit. The structure of this compound, N,N-Methylenebisisoniazid, indicates that it is formed by the condensation of two molecules of isonicotinic acid hydrazide with a source of a methylene group (-CH2-). ncats.ionih.govchemspider.comncats.io
Hydrazides, including isonicotinic acid hydrazide, are versatile synthons commonly employed to generate new heterocyclic structures and hydrazone derivatives. researchgate.netsci.ambibliotekanauki.pl These reactions exploit the reactivity of the terminal -NH2 group of the hydrazide moiety. For instance, the reaction of hydrazides with carbonyl compounds (aldehydes or ketones) leads to the formation of hydrazones. researchgate.netsci.am This fundamental reactivity underpins the formation of the methylene bridge in this compound, where a formaldehyde equivalent could react with the -NH2 groups of two isoniazid molecules.
Exploration of Structural Modifications in Analogs
The exploration of structural modifications in this compound analogs, and more broadly in isonicotinic acid hydrazide derivatives, aims to yield compounds with potentially altered chemical properties or biological activities. This involves modifying the isonicotinic acid core, the hydrazide moiety, or introducing different bridging or substituent groups.
Analogs of isonicotinic acid hydrazide have been synthesized by various methods, including the formation of 2-azetidinone analogs. tandfonline.com These syntheses have explored different reaction conditions, such as sonication and stirring, sometimes employing molecular sieves to improve yields and reduce reaction times compared to conventional methods. tandfonline.com Another area of modification involves the synthesis of aryloxy- and arylaminopropanehydrazide derivatives, which are also derived from hydrazides and have shown potential biological activity, such as plant growth stimulation. researchgate.netresearchgate.net These examples demonstrate the chemical space that can be explored starting from hydrazide structures.
The synthesis of such analogs often involves reactions like heterocyclization, alkylation, and condensation reactions with various aldehydes and ketones. researchgate.netresearchgate.net These methodologies allow for the introduction of diverse structural elements, leading to a wide range of derivatives with modified properties compared to the parent isonicotinic acid hydrazide or this compound.
Advanced Analytical Characterization of Metazide
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides valuable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. nih.govlibretexts.orgresearchgate.net NMR provides detailed information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement. libretexts.org Analysis of chemical shifts, spin-spin splitting patterns, and integration of signals in NMR spectra allows for the identification of different functional groups and the determination of the molecular skeleton. libretexts.org PubChem provides access to ¹³C NMR spectra for Metazide. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule and its fragments. This provides crucial information for confirming the molecular formula and assessing the purity of a compound. youtube.comru.nl HRMS measurements yield mass-to-charge ratios with high precision, allowing for the differentiation of compounds with very similar nominal masses. uni.lu This technique is often coupled with chromatographic separation methods like HPLC. youtube.com Predicted Collision Cross Section (CCS) values for various this compound adducts, calculated using CCSbase, are available, which can be useful in HRMS analysis for compound identification. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and chemical bonds present in a molecule by measuring the vibrations of atoms. scispace.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the scattering of light due to these vibrations. acs.org Different functional groups absorb or scatter light at characteristic frequencies, providing a unique spectral fingerprint for a compound. scispace.com FTIR spectra for this compound, obtained using the KBr wafer technique, are available. nih.gov While direct studies on this compound using Raman spectroscopy were not specifically found, Raman spectroscopy is a complementary technique to IR for vibrational analysis and can provide additional insights into molecular structure and bonding. acs.orgjst.go.jp Studies on related compounds and biological systems utilizing Raman spectroscopy for structural analysis of azide (B81097) groups and coordination complexes highlight the technique's potential in characterizing similar functionalities that might be present or interacting with this compound in certain contexts. acs.orgjst.go.jpresearchgate.netucr.eduresearchgate.netohsu.eduresearchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating a compound from impurities and for quantifying its amount.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. nih.gov HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov By using appropriate columns and mobile phases, this compound can be separated from synthesis byproducts or other impurities. The purity of a this compound sample can be assessed by integrating the peaks in the chromatogram, with the area of the this compound peak relative to the total area of all peaks indicating its purity. who.int HPLC is also used for the quantitative analysis of this compound in various samples by comparing the peak area or height to a calibration curve generated using known concentrations of this compound. nih.gov HPLC analysis has been used in studies involving related compounds and in the analysis of drug substances, highlighting its applicability for this compound characterization and quantification. who.intucl.ac.ukmdpi.comgoogle.com
Gas Chromatography (GC) for Volatile Components and Impurities
Gas Chromatography (GC) is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition. nih.govmdpi.com While this compound itself may require derivatization to enhance its volatility for GC analysis, the technique is valuable for identifying and quantifying volatile impurities that may be present in synthesized or stored samples. GC, often coupled with Mass Spectrometry (GC-MS), allows for the separation based on boiling point and interaction with the stationary phase, followed by identification based on mass fragmentation patterns. nih.govmdpi.comresearchgate.net This provides a sensitive method for detecting trace volatile substances that could impact the purity and stability of this compound. Studies involving GC-MS for related compounds like Metformin highlight the need for appropriate derivatization strategies to enable their analysis by this method. rsc.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently employed for monitoring chemical reactions, screening samples, and assessing compound purity. aga-analytical.com.pl It involves separating components of a mixture on a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate. aga-analytical.com.plmit.edu The separation is achieved by the differential migration of compounds as a mobile phase (solvent system) ascends the plate by capillary action. aga-analytical.com.plmit.edu For this compound, TLC can be used to track the progress of its synthesis by observing the disappearance of starting materials and the appearance of the product spot. mit.eduuhasselt.be Different solvent systems can be tested to optimize separation, and visualization is typically done using UV light or staining reagents. mit.eduresearchgate.net The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and can be used for identification purposes. mit.edu TLC's ability to handle multiple samples simultaneously makes it suitable for rapid screening applications. aga-analytical.com.pl
Electrophoretic Methodologies
Electrophoretic methodologies separate molecules based on their charge and size in an electric field. These techniques are particularly useful for analyzing the homogeneity and purity of charged species.
Capillary Electrophoresis (CE) for Compound Homogeneity
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore capillary tube. sebia.comeuropa.eu It offers advantages such as small sample volume requirements, high separation efficiency, and rapid analysis times. CE separates analytes based on their electrophoretic mobility, which is influenced by their charge, size, and the properties of the buffer solution. sebia.com For this compound, CE can be applied to assess its homogeneity by detecting and quantifying impurities or related substances that have different electrophoretic mobilities. nih.gov The technique can provide quantitative data on the purity of the this compound sample. nih.gov CE has been successfully applied to the analysis of various pharmaceutical compounds, demonstrating its capability for assessing compound homogeneity and detecting variants or impurities. nih.govannlabmed.org
Thermal Analysis for Material Characterization
Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. These methods are valuable for understanding the thermal stability, phase transitions, and decomposition behavior of this compound.
Differential Thermal Analysis (DTA) for Thermal Transitions
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. setaramsolutions.comwikipedia.orghitachi-hightech.com When the sample undergoes a thermal event, such as melting, crystallization, or decomposition, it will absorb or release heat, causing a temperature difference between the sample and the reference. setaramsolutions.comwikipedia.orghitachi-hightech.comfilab.fr This temperature difference is recorded as a peak on a DTA curve, providing information about the temperatures at which these transitions occur. setaramsolutions.comwikipedia.orghitachi-hightech.com DTA can be used to identify the melting point of crystalline this compound and to detect other thermal transitions or reactions that occur upon heating. setaramsolutions.comwikipedia.orgfilab.fr DTA has been used in the analysis of various pharmaceutical substances to study their thermal behavior and identify phase changes. filab.frwho.int
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. atriainnovation.commt.comwikipedia.orgeltra.comtainstruments.com As this compound is heated, it may undergo decomposition, volatilization, or other reactions that result in a change in its mass. atriainnovation.commt.comwikipedia.orgeltra.com The TGA curve, a plot of mass or percentage of initial mass versus temperature or time, provides a decomposition profile of the compound. wikipedia.orgeltra.com This profile can indicate the thermal stability of this compound, the temperatures at which decomposition steps occur, and the mass loss associated with each step. atriainnovation.commt.comwikipedia.orgeltra.comtainstruments.com TGA is useful for determining the thermal degradation pathway and quantifying volatile components or residual inorganic material (ash content). atriainnovation.commt.comeltra.com TGA is widely applied in materials science and pharmaceuticals to assess thermal stability and composition. mt.comwikipedia.org
Biochemical and Molecular Mechanistic Investigations of Metazide
Elucidation of Molecular Target Interaction
Thiazide-like diuretics, including the compound described as Metazide in the context of its diuretic action, are understood to primarily target the sodium-chloride symporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule cells in the kidneys. Inhibition of this transporter reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.
Inhibition Kinetics of the Sodium-Chloride Symporter
Investigations into the mechanism of action of thiazide-like diuretics typically involve characterizing their inhibition kinetics on the sodium-chloride symporter. These studies aim to determine parameters such as the inhibition constant (Ki) or the half maximal inhibitory concentration (IC50). These values provide quantitative measures of the compound's potency in blocking the transporter's activity. While this compound is described as inhibiting the NCC, specific detailed data regarding its inhibition kinetics, such as precise Ki or IC50 values determined through rigorous experimental methods (e.g., uptake studies in isolated membrane vesicles or electrophysiological measurements in expression systems), were not found in the consulted search results.
Characterization of Binding Affinity to Biological Targets
Characterizing the binding affinity of a compound to its biological target is crucial for understanding the strength and specificity of the interaction. For thiazide-like diuretics targeting the NCC, this would involve studies to determine the dissociation constant (Kd) or other binding parameters. These experiments often utilize radiolabeled ligands or other biophysical techniques to measure the equilibrium binding to the transporter protein. While this compound is understood to bind to and inhibit the NCC, specific detailed data on its binding affinity to this transporter or other potential biological targets were not available in the consulted literature.
Cellular and Subcellular Modulatory Effects
The inhibition of the sodium-chloride symporter by compounds like this compound leads to downstream effects at the cellular and subcellular levels, primarily impacting ion transport and potentially influencing cellular signaling pathways involved in kidney function and electrolyte homeostasis.
Regulation of Ion Transport Mechanisms in Model Systems
Studies in various model systems, such as kidney cell lines, isolated renal tubules, or heterologous expression systems containing the NCC, are typically used to investigate the regulation of ion transport mechanisms by diuretic compounds. These studies can measure changes in ion flux (e.g., Na+ and Cl- transport) across cell membranes or epithelial layers in response to the compound. The inhibition of NCC by this compound is expected to lead to decreased sodium and chloride reabsorption in such systems, mirroring its effect in the kidney. However, specific detailed data from such model system studies for this compound were not found in the consulted search results. The inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidneys by this compound leads to increased excretion of sodium and chloride ions in the urine, resulting in decreased water reabsorption and promoting diuresis.
Impact on Cellular Signaling Pathways
Beyond direct effects on ion transport, thiazide-like diuretics may also influence intracellular signaling pathways. These could include pathways related to ion channel regulation, protein phosphorylation, or gene expression, which might contribute to both the acute and long-term effects of the diuretic. While it is plausible that a compound inhibiting NCC could indirectly affect cellular signaling due to altered ion concentrations or cell volume, specific research findings detailing the impact of this compound on particular cellular signaling pathways were not available in the consulted literature.
Structure-Activity Relationship (SAR) Studies
Correlation of Chemical Structure with Molecular Efficacy
The relationship between the chemical structure of a compound and its biological efficacy is a fundamental principle in drug discovery and development. For compounds referred to as this compound, particularly those related to hydrazine (B178648) derivatives or thiazide-like structures, studies have aimed to understand how specific functional groups and structural arrangements contribute to their observed activities sci.amontosight.ai.
Research into hydrazine derivatives, which include compounds like isoniazid (B1672263) and its analogs such as phtivazide, saluzide, and this compound, highlights the importance of the hydrazine moiety and associated heterocyclic structures in their biological actions sci.amrroij.comanau.am. Modifications to the core structure and the introduction of different substituents can lead to altered potency and potentially different biological profiles ontosight.airesearchgate.net. For instance, the chemical structure of this compound, when considered as a thiazide-like diuretic, is characterized by a thiazide ring, which is central to its function in inhibiting the sodium-chloride symporter in the kidneys ontosight.ai. Understanding how variations in substituents on this core structure affect its binding affinity and inhibitory activity is key to elucidating the structure-activity relationship.
In the context of met-azide hemocyanin, the binding of azide (B81097) to the dicopper center of hemocyanin is influenced by the protein environment and the oxidation state of the copper ions nih.govacs.org. Spectroscopic studies, such as optical and circular dichroism spectra, are used to deduce the coordination mode of azide and understand how its binding affects the electronic structure of the copper active site researchgate.netcapes.gov.br. The affinity of azide for different forms of hemocyanin can also vary with pH, indicating the influence of protonation states on binding researchgate.netcapes.gov.br.
Identification of Key Pharmacophore Elements
Identifying the key pharmacophore elements of this compound involves pinpointing the essential structural features and their spatial arrangement that are necessary for the compound to exert its specific biological effect. For hydrazine-based compounds, the N-N- containing groups, either in linear or heterocyclic structures, have been considered important pharmacophore elements, particularly in the context of anti-mycobacterial activity rroij.com.
In the case of this compound acting as a thiazide-like diuretic, the thiazide ring system is a core pharmacophore element responsible for its interaction with the sodium-chloride symporter ontosight.ai. Further research would involve identifying specific atoms or functional groups within or attached to this ring that are critical for high-affinity binding and effective inhibition of the transporter. This could involve studying a series of analogs with systematic modifications to determine which parts of the molecule are indispensable for activity.
Studies on the binding of azide to copper centers in proteins like hemocyanin provide insights into the pharmacophore for this specific interaction. The azide anion itself acts as a ligand, and its ability to bridge metal centers or bind terminally, influenced by the protein environment, highlights the importance of its linear structure and charge distribution in coordinating with the copper ions nih.govresearchgate.netcapes.gov.br. Spectroscopic techniques can help in understanding the nature of the bond formed between azide and the metal center, providing clues about the electronic requirements of the interaction nih.govacs.orgnih.gov.
Systems Biology Approaches (e.g., Proteomics, Metabolomics) for Mechanism Discovery
Systems biology approaches like proteomics and metabolomics can provide a broader understanding of how this compound affects biological systems beyond its primary target. While specific studies on this compound using these comprehensive approaches are not extensively detailed in the provided search results, the application of these techniques is relevant to understanding the full scope of a compound's mechanism of action.
Proteomics, the large-scale study of proteins, can reveal how this compound treatment affects protein expression levels, post-translational modifications, and protein-protein interactions within a cell or organism. This can help identify off-target effects or compensatory mechanisms activated in response to the compound. For instance, studies involving azide-modified molecules coupled with proteomics techniques like Activity-Based Protein Profiling (ABPP) can be used to identify and quantify proteins that interact with the azide-tagged compound, providing insights into its cellular targets chomixbio.com.
Metabolomics, the comprehensive analysis of metabolites in a biological system, can illustrate the downstream effects of this compound on metabolic pathways. Changes in metabolite concentrations can indicate which biochemical processes are being altered by the compound. For example, metabolomics has been used in studies related to plant-bacterium interactions involving altered metabolic routes, demonstrating its utility in understanding complex biological responses geneeskruidenonderzoek.nluu.nl. Applying metabolomics to this compound research could help in identifying metabolic signatures associated with its activity or potential side effects, providing a more complete picture of its biological impact.
While direct, detailed examples of comprehensive proteomics or metabolomics studies specifically on this compound (CID 15568 or CID 49968) were not prominently found, these systems biology tools are increasingly being used in pharmacological research to elucidate the multifaceted mechanisms of drug action and identify potential biomarkers or off-targets uu.nl.
Theoretical and Computational Chemistry Studies of Metazide
Quantum Mechanical (QM) Calculations
Quantum Mechanical (QM) calculations are a fundamental tool in theoretical chemistry used to study the electronic structure and properties of molecules. wikipedia.orgprinceton.edu These calculations can provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior. princeton.eduacs.org
Electronic Structure Elucidation and Reactivity Prediction
QM calculations are widely used to elucidate the electronic structure of molecules and predict their reactivity. researchgate.netnih.gov By calculating parameters such as atomic charges, molecular orbitals, and energy barriers, QM methods can help identify reactive sites within a molecule and predict how it might interact with other substances or undergo transformations. researchgate.netnih.govnih.govuniversiteitleiden.nluchicago.edu Reactivity prediction can involve computing the activation energy required to generate reactive intermediates. researchgate.net While QM calculations are valuable for understanding electronic structure and predicting reactivity in general, detailed specific studies applying these methods comprehensively to Metazide (CID 15568) for electronic structure elucidation and reactivity prediction were not found in the provided search results. Some studies discuss QM calculations in the context of predicting chemical reactivity of covalent compounds or understanding the electronic structure of metal complexes involving azide (B81097) ligands. nih.govresearchgate.netnih.govnih.gov
Spectroscopic Property Prediction and Interpretation
QM calculations are also employed to predict and interpret spectroscopic properties, such as vibrational frequencies (infrared and Raman spectroscopy) and electronic transitions (UV-Vis spectroscopy). acs.orgnih.govresearchgate.netpaperswithcode.com By calculating molecular vibrations and energy differences between electronic states, QM methods can help assign experimental spectral peaks and gain deeper insights into molecular structure and bonding. acs.orgnih.gov For instance, density functional theory (DFT) calculations have been used to calculate vibrational frequencies and interpret infrared spectra of copper-azide complexes. nih.gov Theoretical analysis has also been used to interpret spectroscopic data from met azide derivatives of hemocyanins and tyrosinase. researchgate.net However, specific studies predicting or interpreting the spectroscopic properties of this compound (CID 15568) using QM calculations were not detailed in the provided information.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. wikipedia.orgnih.govuzh.ch By simulating the motion of atoms and molecules over time according to the laws of physics, MD simulations can provide insights into dynamic processes that are difficult to observe experimentally. nih.govuzh.ch
Conformational Analysis and Dynamic Behavior
MD simulations are a powerful tool for conformational analysis, allowing researchers to explore the various shapes a molecule can adopt and how it transitions between these conformations over time. nih.govrsc.org This is particularly important for flexible molecules. MD simulations can reveal the dynamic behavior of molecules in different environments, such as in solution or interacting with a protein. While MD simulations are widely used for conformational analysis and studying dynamic behavior, specific detailed MD studies focusing on the conformational analysis and dynamic behavior of this compound (CID 15568) were not found in the provided search results. General MD simulations for studying molecular systems and their flexibility are discussed. rsc.orgmdpi.com
Ligand-Protein Interaction Dynamics at the Molecular Level
MD simulations are extensively used to study the interactions between ligands (like potential drug molecules) and proteins at the molecular level. nih.govuzh.chmdpi.comfrontiersin.orgnih.govrsc.orgfrontiersin.org These simulations can provide information about binding pathways, the stability of ligand-protein complexes, key residues involved in binding, and the conformational changes that occur upon binding. nih.govuzh.chmdpi.comfrontiersin.orgfrontiersin.org Techniques like metadynamics, a type of enhanced sampling MD simulation, are used to reconstruct the free-energy surface of protein-ligand binding. nih.gov Understanding these dynamics is crucial for rational drug design. nih.govuzh.chfrontiersin.org Although the importance of MD simulations for studying ligand-protein interactions is highlighted, specific MD simulations detailing the interaction dynamics of this compound (CID 15568) with a particular protein target were not described in the provided snippets. Some results mention MD simulations in the context of studying ligand binding to proteins or protein variants, but not specifically with this compound (CID 15568). uzh.chmdpi.comfrontiersin.orgresearchgate.net
In Silico Screening and Rational Drug Design
In silico screening and rational drug design are computational approaches used in the drug discovery process to identify potential new drug candidates and optimize their properties. nih.govwiley.comamazon.comresearchgate.netwikipedia.org In silico screening involves virtually evaluating large libraries of compounds to identify those likely to bind to a specific biological target. nih.govwikipedia.org Rational drug design focuses on designing molecules with desired properties based on the knowledge of the biological target's structure and function. wiley.comwikipedia.org Computational methods such as molecular docking, virtual screening, quantitative structure-activity relationships (QSAR), and de novo design are integral to these processes. nih.govresearchgate.netwikipedia.orgnih.gov While this compound is mentioned as a tuberculosis drug buketov.edu.kz, and in silico methods are generally applied in rational drug design and for predicting properties like activity spectra buketov.edu.kznih.govresearchgate.netwikipedia.org, specific detailed studies describing the in silico screening or rational drug design efforts that led to or involved this compound (CID 15568) were not found in the provided search results.
Virtual Screening for Novel this compound-like Compounds
Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds for those that are predicted to have desired properties or biological activity. This process often involves docking studies, where the potential binding affinity of compounds to a target protein is computationally evaluated. While specific detailed studies on virtual screening for this compound-like compounds were not extensively found in the search results, the principle of virtual screening is widely applied in the search for novel compounds with similar mechanisms of action or structural features to known molecules like this compound. nih.gov The underlying assumption is that structurally similar molecules tend to exhibit similar biological and physicochemical properties. libretexts.org PubChem, a large repository of chemical information and biological activities, serves as a valuable resource for such screening efforts, containing data on millions of compounds and their associated bioassays. researchgate.net
De Novo Design of Functionally Optimized Analogs
De novo design involves creating novel molecular structures with desired properties from scratch, rather than modifying existing ones. researchgate.net This approach is particularly useful when seeking to optimize specific functionalities or overcome limitations of parent compounds. While direct information on the de novo design of this compound analogs was not prominently featured in the search results, the field of de novo design is actively being used to create new molecules with tailored functions, including in the design of artificial metalloenzymes and proteins with novel binding capabilities. researchgate.netyoutube.com This suggests that de novo design methodologies could, in principle, be applied to the creation of this compound analogs with potentially optimized properties, such as improved binding characteristics or modified interactions with biological targets.
Predictive Modeling of Biochemical Activity
Predictive modeling in chemistry and cheminformatics involves building computational models to forecast the biological activity or other properties of chemical compounds based on their structural features and other relevant data. nih.gov Machine learning and deep learning algorithms are increasingly used in this area to predict compound-target interactions and biological activities. nih.govchemrxiv.org For compounds like this compound, which have known biological interactions (e.g., with copper centers in certain proteins like hemocyanin in its 'met-azide' form), predictive models could be developed to understand and forecast how structural modifications might impact these interactions or lead to new ones. nih.govacs.orgacs.orgbibliotekanauki.pl These models can help prioritize compounds for synthesis and experimental testing, streamlining the research process. nih.gov The development of quantitative structure-activity relationship (QSAR) models, which relate chemical structure to activity, is a key aspect of predictive modeling in drug discovery and chemical biology. nih.gov
Research on Metazide Derivatives and Analogs
Rational Design Principles for Novel Thiazide-like Compounds
Rational drug design is a process that begins with knowledge of a biological target and aims to design small molecules that interact optimally with that target to produce a desired therapeutic effect. slideshare.net This involves analyzing the structures of active molecules and known targets, then designing new molecules predicted to specifically fit the target. slideshare.net In the context of thiazide-like compounds, which share some functional similarities with potential Metazide-related research areas, rational design principles are well-established and provide a framework for developing novel agents. researchgate.netoup.com
Tailoring Substituents for Improved Target Selectivity
Tailoring substituents involves strategically adding or modifying chemical groups attached to the core scaffold. These substituents can influence a compound's solubility, metabolic stability, and, crucially, its selectivity for particular biological targets. researchgate.netannualreviews.org For thiazide-like compounds, the nature and position of substituents, such as halogen atoms or sulfonamide groups, are critical for their inhibitory activity against targets like the Na+-Cl⁻ cotransporter (NCC). nih.govquizlet.com By systematically varying substituents, researchers can fine-tune the compound's binding affinity and specificity, minimizing off-target effects and improving the therapeutic profile. researchgate.net For instance, the sulfamoyl group is indispensable for the diuretic activity of both thiazide and thiazide-like drugs, and its interactions with specific residues on NCC are well-documented. nih.gov
Comparative Mechanistic Investigations of Derivatives
Comparative mechanistic investigations are essential for understanding how structural variations in derivatives and analogs lead to differences in biological activity. This involves studying how different compounds interact with their molecular targets and perturb biochemical pathways. plos.orggla.ac.uk
Differential Modulation of Molecular Targets by Analogs
Analogs of a parent compound can exhibit differential modulation of molecular targets. This means that subtle structural changes can lead to variations in binding affinity, efficacy (e.g., activation or inhibition strength), or even interaction with entirely different targets. oup.comannualreviews.org For example, while thiazide and thiazide-like diuretics primarily target the NCC, some can also inhibit carbonic anhydrase (CA) subtypes, although with varying potency and selectivity depending on the specific compound and CA isoform. oup.comresearchgate.net Comparative studies using techniques like binding assays, enzyme activity measurements, and cellular assays can reveal these differences in target modulation. researchgate.net
Advanced Structure-Function Relationship Elucidation of Analogs
Advanced structure-function relationship (SAR) elucidation aims to establish detailed correlations between the chemical structure of analogs and their biological activity. This goes beyond simple observations to involve sophisticated techniques that provide insights at the molecular level. nih.govmdpi.comresearchgate.net
Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of drug-target complexes, revealing the precise interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the analog and its binding site. researchgate.netnih.gov For example, co-crystal structures of NCC with thiazide and thiazide-like diuretics have shown how these drugs fit into an orthosteric site and occlude the ion translocation pathway, highlighting the key residues involved in binding. nih.gov
Computational methods, such as molecular docking and dynamics simulations, complement experimental data by predicting binding modes, estimating binding affinities, and simulating the dynamic behavior of the drug-target complex. These methods can help explain observed differences in potency and selectivity among analogs and guide the design of new compounds. slideshare.net
Furthermore, techniques like site-directed mutagenesis can be used to probe the role of specific amino acid residues in the target protein's interaction with different analogs, providing experimental validation for insights gained from structural and computational studies. nih.gov By integrating data from these advanced techniques, researchers can build a comprehensive understanding of how subtle structural changes in this compound analogs influence their interactions with biological systems, paving the way for the rational design of novel compounds with desired properties.
Influence of Stereochemical Features on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of many compounds. nih.govmdpi.commhmedical.com Chiral molecules, which are non-superimposable on their mirror images, can exist as different stereoisomers, such as enantiomers and diastereomers. These stereoisomers can interact differently with chiral biological environments, including enzymes, receptors, and transporters, leading to significant differences in their pharmacological profiles, including potency, selectivity, metabolism, and toxicity. nih.govmdpi.com For instance, one enantiomer might be primarily responsible for a desired therapeutic effect (the eutomer), while another might be less active, inactive, or even contribute to adverse effects (the distomer). mdpi.com The study of stereochemical features involves synthesizing and evaluating individual stereoisomers of a compound or its derivatives to understand how the spatial arrangement of atoms impacts their binding to biological targets and subsequent biological responses. Although the importance of stereochemistry in drug action is widely recognized and investigated for many drug classes and natural products and their derivatives researchgate.netmdpi.comnih.govresearchgate.netucl.ac.uk, specific studies detailing the influence of stereochemical features on the biological activity of this compound derivatives were not found in the provided search results.
Exploring Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while largely retaining its biological activity. nih.govpressbooks.pubcambridgemedchemconsulting.com This involves substituting an atom or group of atoms within a molecule with another atom or group that possesses similar physical or chemical properties, such as size, shape, electronic distribution, and ionization state. cambridgemedchemconsulting.com The goal of such replacements is often to improve properties like metabolic stability, bioavailability, potency, selectivity, or to reduce toxicity. cambridgemedchemconsulting.comhyphadiscovery.com Common bioisosteric replacements include the substitution of hydrogen with fluorine or deuterium (B1214612) to alter metabolism, or the replacement of functional groups like carboxylic acids with tetrazoles to modify lipophilicity and absorption. nih.govpressbooks.pubcambridgemedchemconsulting.com While bioisosterism is a widely applied concept in the design and optimization of various drug candidates and their derivatives ucl.ac.ukpressbooks.pubhyphadiscovery.comnih.gov, specific research exploring bioisosteric replacements for this compound or its derivatives to enhance their properties was not identified in the consulted literature.
Future Research Directions and Emerging Avenues
Innovations in Green Chemistry for Metazide Synthesis
The synthesis of pharmaceutical compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively detailed in current literature, future research could focus on applying established green chemistry principles to its production.
Key areas for innovation would include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-solvents.
Catalytic Reactions: Developing highly efficient catalytic methods to replace stoichiometric reagents, which would reduce waste and improve atom economy.
Process Intensification: Investigating continuous flow synthesis, which can offer better control over reaction parameters, improve safety, and allow for more efficient production compared to batch processes. nih.gov
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the pyridine-4-carbohydrazide backbone of this compound and its derivatives. researchgate.net
These approaches, which are being successfully applied to the synthesis of other pharmaceuticals, could lead to more sustainable and cost-effective manufacturing processes for this compound. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Understanding the precise mechanism of action of a compound is fundamental to its development and application. While the primary mechanism of isoniazid (B1672263) and its derivatives involves the inhibition of mycolic acid synthesis in mycobacteria, a deeper, more nuanced understanding of this compound's biological interactions could be achieved through multi-omics approaches. wikipedia.org The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of the cellular response to the compound.
Future research in this area could involve:
Systems Biology Approaches: Utilizing high-throughput screening and multi-omics data to build comprehensive models of how this compound affects cellular pathways and networks.
Biomarker Discovery: Identifying specific molecular signatures (e.g., changes in gene expression or protein levels) that correlate with the compound's activity or potential toxicity.
Mechanism Deconvolution: Delineating both on-target and off-target effects to better understand its complete pharmacological profile.
Such studies, although not yet reported for this compound, would be invaluable for elucidating its full therapeutic potential and identifying new applications.
Exploitation of this compound as a Model Compound in Diuretic Research
The potential for this compound to serve as a model compound in diuretic research is a novel and largely unexplored avenue. While one source describes this compound as a diuretic agent, this is not its commonly recognized function. mdpi.com For a compound to be a useful model in a research area, it typically possesses a well-characterized mechanism of action or a unique chemical structure that can be used to probe biological systems.
Should this compound be investigated for diuretic properties, future research could focus on:
Screening for Diuretic Activity: Conducting in vitro and in vivo studies to determine if this compound has any effect on renal function, electrolyte balance, and urine output.
Target Identification: If diuretic activity is confirmed, identifying the specific renal transporters or enzymes that this compound interacts with.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how chemical modifications affect its potential diuretic potency and selectivity.
This line of inquiry would represent a significant departure from the compound's known biological activity and would require foundational research to establish its relevance in the field of diuretic drug discovery.
Computational Approaches for Predicting Novel Therapeutic or Biological Applications
Computational methods are increasingly used in the early stages of drug discovery to predict the biological activities and properties of chemical compounds, thereby saving time and resources. cmjpublishers.com For a compound like this compound, where the experimental data for applications beyond its tuberculostatic role is sparse, in silico methods offer a powerful tool for hypothesis generation.
Future computational studies could include:
Molecular Docking and Simulation: Predicting the binding affinity of this compound to a wide range of biological targets, including those involved in diuresis, to identify potential new therapeutic uses. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing models based on the chemical structure of this compound and related isoniazid derivatives to predict their biological activities. researchgate.net
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its known biological activity, which can then be used to search for other compounds with similar potential activities.
ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profile of this compound, which is crucial for assessing its drug-likeness. cmjpublishers.com
These computational approaches can efficiently screen for new possibilities and guide future experimental research into novel applications for this compound. cmjpublishers.com
Opportunities for Interdisciplinary Collaboration in this compound Research
The comprehensive investigation of a chemical compound like this compound, particularly for novel applications, necessitates collaboration across multiple scientific disciplines. The complexity of modern drug discovery and development requires a multifaceted approach, integrating expertise from various fields.
Opportunities for interdisciplinary collaboration in this compound research include:
Medicinal Chemistry and Pharmacology: Chemists can synthesize novel derivatives, while pharmacologists can evaluate their biological activity and mechanism of action.
Computational Biology and Experimental Biology: Computational scientists can generate predictive models that can be tested and validated by experimental biologists in the lab.
Clinical Research and Basic Science: If novel activities are discovered, collaboration with clinical researchers would be essential to translate these basic science findings into potential therapeutic applications.
Such collaborative efforts would be crucial to fully explore the chemical and biological space of this compound and to potentially uncover new and valuable therapeutic properties.
Q & A
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify bias sources. Compare experimental variables (e.g., dosage, model organisms, assay protocols). Perform sensitivity analysis to test key assumptions, such as metabolite interference or solvent effects . Replicate conflicting studies under standardized conditions, adhering to OECD Good Laboratory Practice (GLP) .
Q. What strategies are effective for elucidating this compound’s mechanism of action in interdisciplinary studies?
- Methodological Answer: Combine in vitro binding assays (e.g., surface plasmon resonance) with computational docking simulations to identify target interactions. Validate findings using CRISPR-Cas9 knockout models to isolate pathways. For metabolic studies, employ stable isotope tracing (e.g., ¹³C-labeled this compound) paired with LC-MS metabolomics .
Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?
- Methodological Answer: Use accelerated stability testing (ICH Q1A guidelines) with controlled humidity (60–75% RH), temperature (25–40°C), and pH (1.2–7.4). Monitor degradation products via UPLC-QTOF-MS and correlate findings with in silico predictions (e.g., DFT calculations for hydrolysis pathways) .
Data Management & Reproducibility
Q. What metadata standards are critical for sharing this compound-related datasets in public repositories?
- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:
- Dataset identity: Title, DOI, creation date, lead researcher contact.
- Experimental details: Synthesis parameters, analytical instrument models, calibration logs.
- Provenance: Raw data links, preprocessing scripts (e.g., Python/Pandas), and version control tags .
Q. How can researchers address inconsistencies in this compound’s bioactivity data across computational and experimental studies?
- Methodological Answer: Apply cheminformatics tools (e.g., KNIME or RDKit) to harmonize datasets. Validate computational models (e.g., QSAR) against in vitro cytotoxicity assays (e.g., MTT or ATP-based luminescence). Use Bland-Altman plots to quantify agreement between methods .
Ethical & Methodological Rigor
Q. What quality control measures are essential for ensuring reliability in this compound toxicity studies?
Q. How can researchers optimize assay conditions to minimize false positives in this compound’s enzyme inhibition studies?
- Methodological Answer: Pre-incubate enzymes with this compound to distinguish reversible vs. irreversible inhibition. Use orthogonal assays (e.g., fluorescence polarization and ITC) to cross-verify inhibition constants (Ki). Apply Michaelis-Menten kinetics with varying substrate concentrations to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
